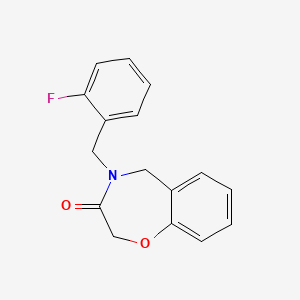

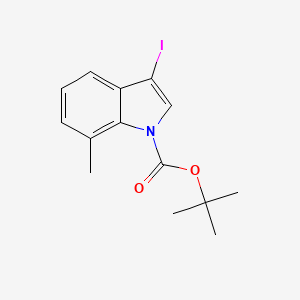

tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Palladium-Catalyzed Intramolecular Annulation

Research by Zhang and Larock (2003) explores the use of tert-butyl-imines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular annulation. This process generates gamma-carboline derivatives and other heteropolycycles, indicating the potential of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate derivatives in synthesizing complex molecular architectures (Zhang & Larock, 2003).

Aerobic Oxidation Catalysis

Shen et al. (2012) have demonstrated that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. This finding underscores the role of tert-butyl indole derivatives in facilitating chemoselective oxidation reactions, leading to α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Metathesis Reactions for Carbazoles Synthesis

Pelly et al. (2005) utilized the metathesis reaction, with tert-butyl 2-(2-isopropenyl-3-furyl)-3-vinyl-1H-indole-1-carboxylate as a key intermediate, to synthesize ring-fused carbazoles. This work highlights the utility of tert-butyl indole derivatives in creating complex heterocyclic structures via metathesis reactions (Pelly et al., 2005).

Synthesis of Deaza-Analogues of Marine Alkaloids

Carbone et al. (2013) reported the preparation of deaza-analogues of the bis-indole alkaloid topsentin, utilizing tert-butyl indole derivatives. This research illustrates the application of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate in synthesizing analogues of natural products with potential bioactivity (Carbone et al., 2013).

Metal-Free Alkoxycarbonylation

Xie et al. (2019) described a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones using tert-butyl carbazate. This method underscores the broader applicability of tert-butyl indole derivatives in eco-friendly synthetic processes for preparing carbonyl compounds (Xie et al., 2019).

将来の方向性

The application of indole derivatives, such as “tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate”, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring the potential applications of this compound in medicine and other fields.

特性

IUPAC Name |

tert-butyl 3-iodo-7-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWYVSTSSJXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-iodo-7-methyl-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)